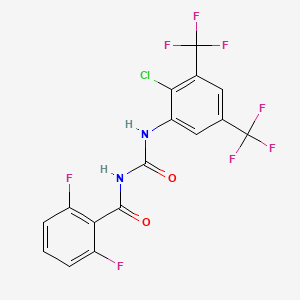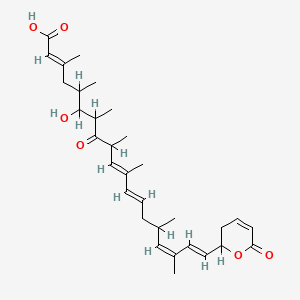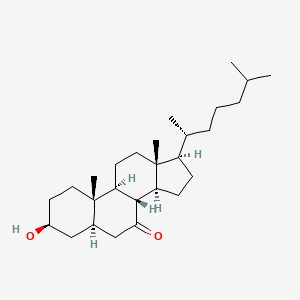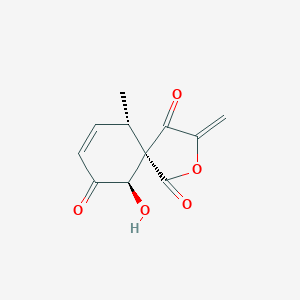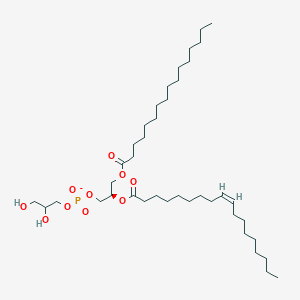
1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoglycerol(1-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoglycerol(1-) is a phosphatidylglycerol(1-) that is the conjugate base of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoglycerol obtained by deprotonation of the phosphate OH group; major species at pH 7.3. It is a phosphatidylglycerol(1-) and a 1,2-diacyl-sn-glycero-3-phosphoglycerol(1-). It is a conjugate base of a 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoglycerol.
Scientific Research Applications
1. Binding to Biological Membranes Synthetic POPG is used to study the behavior of phosphatidylglycerol (PG) in biological membranes. It is particularly valuable in understanding the binding of calcium ions (Ca2+) to bilayers composed of POPG, either alone or mixed with other unsaturated lipids. This research is essential for comprehending the interactions and transitions in membrane structures at a molecular level (Borle & Seelig, 1985).
2. Enzyme-Assisted Synthesis and Structural Studies POPG serves as a subject for enzyme-assisted synthesis methods, enabling the production of highly pure, mixed-acyl phospholipids. This is critical for various experimental techniques, including neutron reflectometry, which requires specific isotopic contrasts to study multicomponent membranes (Bogojevic & Leung, 2020).
3. Investigating Acyl Chain Dynamics The dynamical behavior of POPG's acyl chains, such as in 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine and phosphatidylethanolamines, is examined using nuclear magnetic resonance (NMR). This helps to understand the mobility and arrangement of fatty acyl chains in lipid bilayers and their phase transitions (Perly, Smith, & Jarrell, 1985).
4. Interaction with Antimicrobial Peptides POPG is instrumental in studying the interactions of antimicrobial peptides with lipid membranes. This research is crucial in developing new antimicrobial strategies and understanding the mechanism of peptide-induced membrane changes (Arouri et al., 2011).
5. Phospholipid Coatings for Implants POPG, among other phospholipids, is explored as a coating for metallic surfaces to enhance cell-material interaction. This application is significant in the field of biomedical materials and implant technology (Willumeit et al., 2007).
properties
Product Name |
1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoglycerol(1-) |
|---|---|
Molecular Formula |
C40H76O10P- |
Molecular Weight |
748 g/mol |
IUPAC Name |
2,3-dihydroxypropyl [(2R)-3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] phosphate |
InChI |
InChI=1S/C40H77O10P/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-40(44)50-38(36-49-51(45,46)48-34-37(42)33-41)35-47-39(43)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h17-18,37-38,41-42H,3-16,19-36H2,1-2H3,(H,45,46)/p-1/b18-17-/t37?,38-/m1/s1 |
InChI Key |
PAZGBAOHGQRCBP-DDDNOICHSA-M |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC(CO)O)OC(=O)CCCCCCC/C=C\CCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(CO)O)OC(=O)CCCCCCCC=CCCCCCCCC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



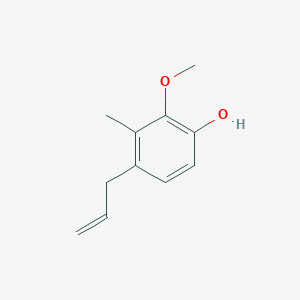
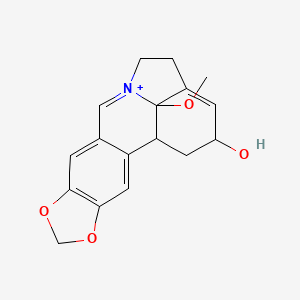
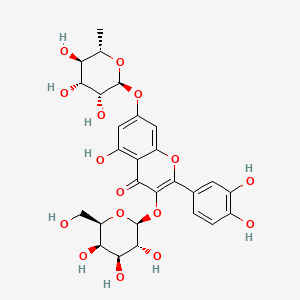
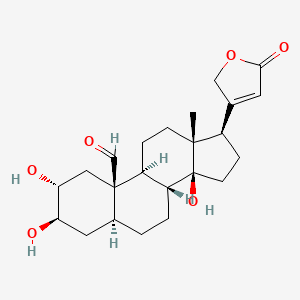
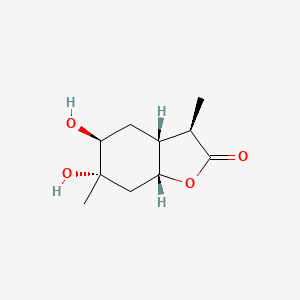
![9-[4,5-Dihydroxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-8-(hydroxymethyl)-5a,5b,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid](/img/structure/B1253238.png)
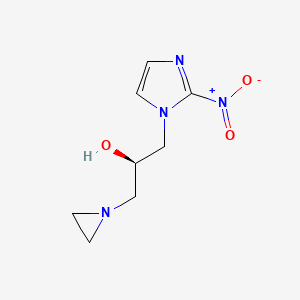
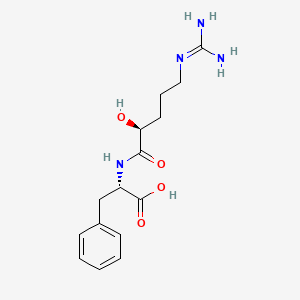
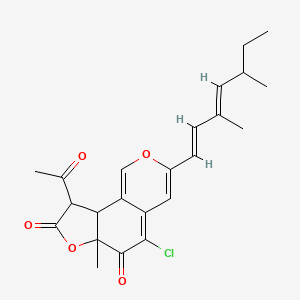
![2,3-dihydroxy-1-(4-methyl-9H-pyrido[3,4-b]indol-1-yl)propan-1-one](/img/structure/B1253244.png)
